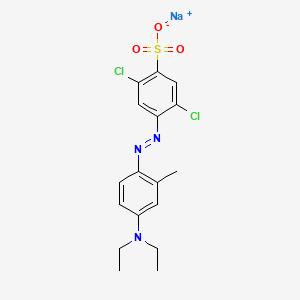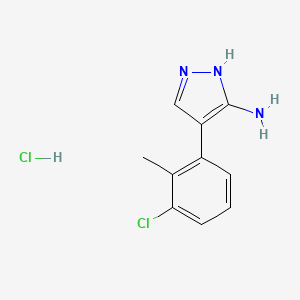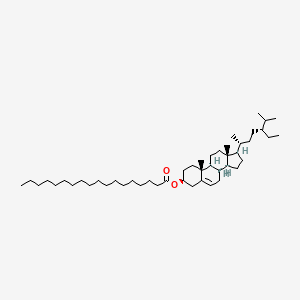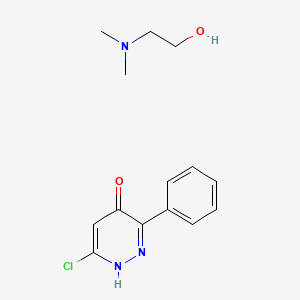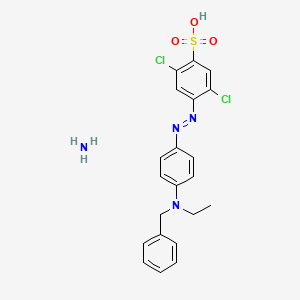
Ammonium 4-((4-(benzyl(ethyl)amino)phenyl)azo)-2,5-dichlorobenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 4-[[4-[benzyl(ethyl)amino]phenyl]azo]-2,5-dichlorobenzenesulfonate is a synthetic organic compound with the molecular formula C21H22Cl2N4O3S. It is known for its vibrant color and is often used as a dye in various industrial applications. The compound is characterized by its azo group (-N=N-) which is responsible for its chromophoric properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 4-[[4-[benzyl(ethyl)amino]phenyl]azo]-2,5-dichlorobenzenesulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,5-dichloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-[benzyl(ethyl)amino]aniline under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce the sulfonate group.
Neutralization: Finally, the sulfonated product is neutralized with ammonium hydroxide to yield the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the temperature, pH, and reactant concentrations. The use of automated systems allows for precise monitoring and adjustment of the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium 4-[[4-[benzyl(ethyl)amino]phenyl]azo]-2,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Products with substituted nucleophiles replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Ammonium 4-[[4-[benzyl(ethyl)amino]phenyl]azo]-2,5-dichlorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in their chemical properties. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and activity. The sulfonate group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium 4-[[4-[methyl(ethyl)amino]phenyl]azo]-2,5-dichlorobenzenesulfonate
- Ammonium 4-[[4-[benzyl(methyl)amino]phenyl]azo]-2,5-dichlorobenzenesulfonate
- Ammonium 4-[[4-[benzyl(ethyl)amino]phenyl]azo]-2,5-dibromobenzenesulfonate
Uniqueness
Ammonium 4-[[4-[benzyl(ethyl)amino]phenyl]azo]-2,5-dichlorobenzenesulfonate is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of both benzyl and ethyl groups on the amino moiety enhances its lipophilicity, while the dichloro substitution pattern on the benzene ring provides additional sites for chemical modification. This unique structure makes it particularly useful in applications requiring specific dye properties and reactivity.
Eigenschaften
CAS-Nummer |
83006-65-9 |
|---|---|
Molekularformel |
C21H22Cl2N4O3S |
Molekulargewicht |
481.4 g/mol |
IUPAC-Name |
azane;4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]-2,5-dichlorobenzenesulfonic acid |
InChI |
InChI=1S/C21H19Cl2N3O3S.H3N/c1-2-26(14-15-6-4-3-5-7-15)17-10-8-16(9-11-17)24-25-20-12-19(23)21(13-18(20)22)30(27,28)29;/h3-13H,2,14H2,1H3,(H,27,28,29);1H3 |
InChI-Schlüssel |
PYDPZHUMQWNOQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


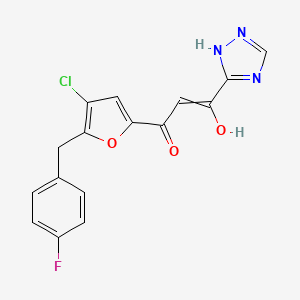
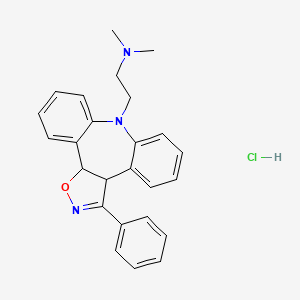
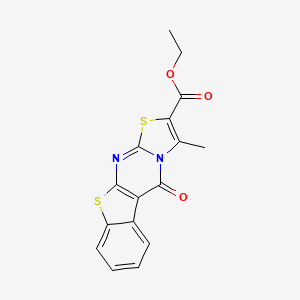


![2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol](/img/structure/B12694865.png)
